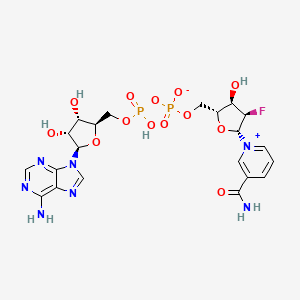
Ara-F-NAD+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoroarabinosyl-β-nicotinamide adenine dinucleotide, commonly referred to as Ara-F-NAD+, is an analogue of nicotinamide adenine dinucleotide (NAD+). In this compound, the nicotinamide-connected ribose is replaced by 2’-fluoro arabinose . Ara-F-NAD+ is known for its role as a hydrolysis-resistant slow-binding inhibitor of ADP-ribosyl cyclase, specifically CD38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ara-F-NAD+ involves the modification of the nicotinamide-ribosyl moiety at the 2’-position. This modification significantly influences the interactions of the modified NAD+ with enzymes such as NAD glycohydrolase . The synthetic route typically involves the use of arabino analogues of NAD+, which are not substrates for NAD glycohydrolase but act as potent inhibitors .
Industrial Production Methods: Industrial production of Ara-F-NAD+ involves the synthesis of its sodium salt form, which is then purified to achieve a purity of over 95% . The compound is available in various quantities, ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions: Ara-F-NAD+ undergoes several types of chemical reactions, including hydrolysis and inhibition reactions. It is a potent inhibitor of NAD glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+ .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of Ara-F-NAD+ include arabino analogues of NAD+ and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions involving Ara-F-NAD+ are typically the inhibited forms of enzymes such as NAD glycohydrolase .
Scientific Research Applications
Ara-F-NAD+ has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a hydrolysis-resistant slow-binding inhibitor of ADP-ribosyl cyclase, specifically CD38 . This makes it valuable in studies related to calcium signaling pathways, immune responses, and social behavior regulation . Additionally, Ara-F-NAD+ is used in research focused on neurodegenerative diseases, where it helps in understanding the role of NAD+ depletion in axonal degeneration .
Mechanism of Action
Ara-F-NAD+ exerts its effects by inhibiting the activity of NAD glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+ . This inhibition is achieved through a slow-binding mechanism, where the compound forms a stable enzyme-inhibitor complex . The molecular targets of Ara-F-NAD+ include CD38, a type II or III transmembrane glycoprotein involved in various physiological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ara-F-NAD+ include other NAD analogues such as 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamide mononucleotide (Ara-F-NMN) and nicotinamide arabinoside adenine dinucleotide (Ara-NAD+) .
Uniqueness: What sets Ara-F-NAD+ apart from other similar compounds is its hydrolysis-resistant property and its potent inhibitory activity towards NAD glycohydrolase . This makes it a valuable tool in research focused on enzyme inhibition and the study of NAD+ metabolism .
Properties
Molecular Formula |
C21H26FN7O13P2 |
|---|---|
Molecular Weight |
665.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26FN7O13P2/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37)/t10-,11-,12-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
JSGNSBZQCQQLEF-OZCXFSBSSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















